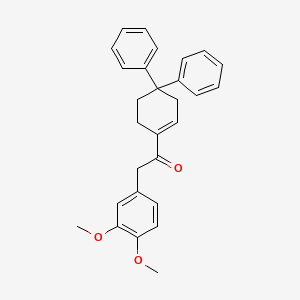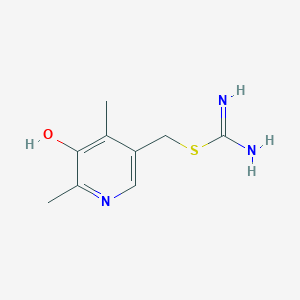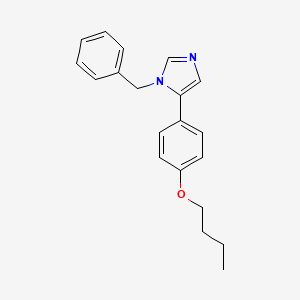
4-(Chloromethyl)pyridine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)pyridine;hydrobromide is a chemical compound with the molecular formula C6H6ClN·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as a building block in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)pyridine;hydrobromide can be synthesized through the bromination of 4-(Chloromethyl)pyridine using hydrobromic acid. The reaction typically involves the use of a brominating agent such as pyridine hydrobromide perbromide, which reacts with 4-(Chloromethyl)pyridine under controlled conditions to yield the hydrobromide salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, reaction time, and the concentration of reagents .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)pyridine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of pyridine derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)pyridine;hydrobromide has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceutical compounds and drug intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)pyridine;hydrobromide involves its reactivity as a halomethylated pyridine derivative. The chloromethyl group is highly reactive, allowing it to participate in various nucleophilic substitution reactions. This reactivity is leveraged in the synthesis of complex molecules, where the compound acts as an intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)pyridine;hydrobromide: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)pyridine;hydrochloride: A positional isomer with the chloromethyl group at the 2-position.
3-(Chloromethyl)pyridine;hydrochloride: Another positional isomer with the chloromethyl group at the 3-position.
Uniqueness
4-(Chloromethyl)pyridine;hydrobromide is unique due to its specific reactivity and the position of the chloromethyl group on the pyridine ring. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Eigenschaften
CAS-Nummer |
651723-94-3 |
|---|---|
Molekularformel |
C6H7BrClN |
Molekulargewicht |
208.48 g/mol |
IUPAC-Name |
4-(chloromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C6H6ClN.BrH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H |
InChI-Schlüssel |
YHTCBNLCSVDFEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CCl.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)


![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)

![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)

![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)
![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)



